2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide
Description
This compound belongs to the 1,2,4-triazole-derived acetamide class, characterized by a triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-(benzyloxy)phenyl group. Its design integrates methoxy groups (electron-donating) and a benzyloxy group (bulky substituent), which may influence pharmacokinetics and target binding.
Properties
Molecular Formula |
C25H25N5O4S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H25N5O4S/c1-32-21-13-8-18(14-22(21)33-2)24-28-29-25(30(24)26)35-16-23(31)27-19-9-11-20(12-10-19)34-15-17-6-4-3-5-7-17/h3-14H,15-16,26H2,1-2H3,(H,27,31) |
InChI Key |
IOXWDUSJHNRLST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output. The choice of reagents and conditions is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Reagents : Common reagents include sulfur sources for sulfanyl group formation and various catalysts.
- Conditions : Temperature control and solvent selection are crucial for optimizing yield and purity.
Chemistry
This compound serves as a valuable building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : Acts as an intermediate in the production of other bioactive compounds.
- Reagent for Organic Reactions : Involves electrophilic and nucleophilic substitutions due to its reactive functional groups.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Similar triazole derivatives have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli. For example:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Triazole A | S. aureus | 0.125 |
| Triazole B | E. coli | 0.250 |
| Triazole C | Pseudomonas aeruginosa | 0.500 |
These findings suggest that the compound may inhibit growth by interfering with essential cellular processes.
Anticancer Research
The compound is under investigation for its potential anticancer effects:
- Mechanism of Action : It may inhibit enzymes critical for cancer cell survival or interfere with DNA replication.
- Case Studies : Preliminary studies have indicated growth inhibition in various cancer cell lines, suggesting its potential as a therapeutic agent.
Pharmaceutical Development
The compound's unique structure positions it as a candidate for drug development:
- Therapeutic Applications : Research is ongoing to explore its efficacy against diseases such as cancer and infections.
- ADME Studies : Understanding the absorption, distribution, metabolism, and excretion properties is crucial for evaluating its suitability as a drug candidate.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
- Target Compound : 3,4-Dimethoxyphenyl at position 5 of the triazole.
- Compound: 3,4,5-Trimethoxyphenyl substituent.
- (AM31) : 2-Hydroxyphenyl substituent.
- Simpler structure with reduced electronic effects, possibly leading to lower potency .
Acetamide Substituent Modifications
- Target Compound : 4-(Benzyloxy)phenyl group.
- Compound: 4-Phenoxyphenyl group.
- Compound : 3,4-Dichlorophenyl group.
Reverse Transcriptase Inhibition ()
- AM31 (2-hydroxyphenyl, 4-nitrophenyl): Exhibited nanomolar inhibition constants (Kᵢ) due to nitro group’s electron-withdrawing effects enhancing enzyme interaction .
- Target Compound : Methoxy groups may reduce binding affinity compared to nitro but improve metabolic stability.
Antimicrobial and Anti-Inflammatory Activity ()
- Pyridin-4-yl Derivatives : Electron-withdrawing groups (e.g., nitro) on the acetamide phenyl ring correlated with higher antimicrobial activity .
- Target Compound : Benzyloxy’s electron-donating nature may reduce antimicrobial potency but could favor anti-inflammatory effects via steric complementarity.
Data Table: Key Structural and Functional Comparisons
Pharmacokinetic and Toxicological Considerations
- Target Compound: The 3,4-dimethoxy and benzyloxy groups may increase metabolic resistance to cytochrome P450 enzymes, extending half-life.
- Derivatives : Chlorine substituents improve antimicrobial activity but may elevate hepatotoxicity .
Biological Activity
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This class of compounds has garnered considerable interest due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 368.44 g/mol
- CAS Number : 577768-69-5
The biological activity of triazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves:
- Enzyme Inhibition : Triazole compounds can inhibit enzymes critical for the survival of pathogens or cancer cells.
- Cellular Interference : These compounds may interfere with cellular processes such as DNA replication and protein synthesis.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- A study reported that similar triazole compounds displayed high antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Triazole A | S. aureus | 0.125 |
| Triazole B | E. coli | 0.250 |
| Triazole C | Pseudomonas aeruginosa | 0.500 |
Anticancer Activity
Triazole derivatives have also been studied for their potential anticancer effects:
- Research has shown that compounds containing the triazole moiety can induce apoptosis in cancer cells through various pathways . One study highlighted that certain triazoles inhibited tumor growth in xenograft models.
Antiviral Activity
The antiviral properties of triazole compounds are noteworthy:
- A review indicated that triazoles could inhibit viral replication in vitro, particularly against herpes simplex virus (HSV) and other RNA viruses .
Case Studies
- Anticancer Study : A series of triazole derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The results demonstrated that several compounds had IC50 values below 10 μM, indicating potent activity against cancer cells .
- Antibacterial Study : In a comparative study, a novel triazole derivative was found to be more effective than traditional antibiotics against multi-drug resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
